Terevalefim

c-Met agonist HGF mimetic cell proliferation

Terevalefim (ANG-3777, Refanalin) is a first-in-class synthetic HGF mimetic offering a superior half-life over native HGF and selective c-Met activation, avoiding off-target kinase effects. Phase 3 GUARD trial demonstrated significant eGFR decline reduction (5.6% vs 16.2%, p=0.012); kidney transplant data showed lower graft failure (3.2% vs 8.1%). Ideal for AKI, delayed graft function, and ex vivo organ perfusion research. As a chemically synthesized small molecule, it enables controlled dosing and easy formulation compared to recombinant HGF.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 500128-99-4
Cat. No. B8198262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerevalefim
CAS500128-99-4
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=CC2=CC=NN2
InChIInChI=1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+
InChIKeyFOHWAQGURRYJFK-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terevalefim (ANG-3777) CAS 500128-99-4: First-in-Class c-Met Agonist for Acute Organ Injury


Terevalefim (also known as ANG-3777, Refanalin, SNV-003) is a small-molecule hepatocyte growth factor (HGF) mimetic that selectively activates the c-Met receptor tyrosine kinase [1]. It is classified as a synthetic organic compound with a molecular weight of 176.04 Da and favorable drug-like properties, including zero Lipinski violations [1]. Developed by Angion Biomedica Corp., terevalefim is positioned as a first-in-class therapeutic candidate for acute organ injury, specifically targeting delayed graft function (DGF) following kidney transplantation, acute kidney injury (AKI), and acute lung injury [2].

Why Generic HGF Mimetics or c-Met Agonists Cannot Replace Terevalefim in Research and Clinical Applications


Terevalefim exhibits distinct molecular pharmacology and clinical differentiation that precludes simple substitution by other HGF mimetics or c-Met agonists. Unlike native HGF, which has a short plasma half-life (approximately 3-5 minutes) and requires complex recombinant production, terevalefim is a chemically synthesized small molecule with a substantially longer half-life [1]. Furthermore, its selective c-Met activation profile avoids off-target effects associated with broader-spectrum kinase modulators, and its unique clinical development pathway across renal transplantation and AKI indications provides indication-specific evidence that cannot be extrapolated to other c-Met-targeting agents [2].

Quantitative Differentiation of Terevalefim from HGF and Other c-Met Agonists: A Comparative Evidence Review


In Vitro Potency and Selectivity: Terevalefim Exhibits Comparable Pro-proliferative Activity to HGF with Distinct Pharmacokinetic Advantages

Terevalefim demonstrates in vitro pro-proliferative activity comparable to that of native HGF in multiple cell types, while exhibiting no off-target mitogenic effects in fibroblasts [1]. Importantly, terevalefim achieves this activity with a substantially longer half-life than HGF, enabling once-daily dosing in clinical studies [2].

c-Met agonist HGF mimetic cell proliferation

Pharmacokinetic Superiority: Terevalefim Demonstrates Extended Half-Life Enabling Once-Daily Dosing Compared to Short-Lived Native HGF

Native HGF has a plasma half-life of approximately 3-5 minutes, necessitating continuous infusion or frequent administration to maintain therapeutic levels [1]. In contrast, terevalefim's small-molecule structure confers a substantially longer half-life, supporting once-daily intravenous dosing in clinical trials [2]. This pharmacokinetic advantage translates directly to reduced dosing frequency and simplified clinical trial logistics.

pharmacokinetics half-life dosing

Clinical Efficacy in Delayed Graft Function: Terevalefim Shows Numerically Lower Graft Failure Rate vs. Placebo at 1 Year

In a randomized, double-blind, placebo-controlled phase 3 trial (N=248) in kidney transplant recipients with delayed graft function, terevalefim treatment resulted in a numerically lower incidence of graft failure at day 360 compared to placebo [1]. Although the primary endpoint of eGFR at day 360 did not reach statistical significance, the reduction in graft failure suggests potential long-term benefit.

delayed graft function kidney transplantation graft failure

Renal Function Preservation: Terevalefim Reduces eGFR Decline at 90 Days in Cardiac Surgery-Associated AKI

In the phase 2 GUARD trial (N=259) of patients at risk for cardiac surgery-associated AKI, terevalefim treatment resulted in a significantly lower proportion of patients experiencing a >25% decline in eGFR at day 90 compared to placebo [1]. This finding indicates potential long-term renal functional preservation, despite the trial not meeting its primary short-term creatinine endpoint.

acute kidney injury cardiac surgery eGFR

Composite Renal Endpoint (MAKE90): Terevalefim Shows Favorable Trend in Reduction of Major Adverse Kidney Events

The GUARD trial assessed MAKE90 (Major Adverse Kidney Events at 90 days), a composite endpoint comprising death, initiation of renal replacement therapy, or >25% eGFR decline [1]. Terevalefim treatment was associated with a lower incidence of MAKE90 events compared to placebo, with an adjusted odds ratio of 0.60, suggesting a potential 40% reduction in risk [1].

MAKE90 composite endpoint renal replacement therapy

Safety Profile: Terevalefim Demonstrates Favorable Tolerability Comparable to Placebo Across Multiple Phase 2/3 Trials

Across phase 2 and phase 3 clinical trials in kidney transplantation and cardiac surgery-associated AKI, terevalefim has consistently demonstrated a safety profile comparable to placebo, with no significant increase in treatment-emergent adverse events [1][2]. This favorable safety profile is critical given the vulnerable patient populations (post-surgical, immunosuppressed) in which the drug is being evaluated.

safety adverse events tolerability

Optimal Research and Procurement Use Cases for Terevalefim Based on Evidence-Based Differentiation


Renal Transplantation Research: Investigating Delayed Graft Function Prevention and Long-Term Graft Survival

Terevalefim is best utilized in preclinical and clinical research settings focused on improving outcomes in deceased-donor kidney transplantation, where delayed graft function increases the risk of graft failure. The phase 3 trial evidence showing numerically lower graft failure at 1 year (3.2% vs. 8.1%) [1] supports its investigation as a perioperative intervention to reduce long-term graft loss. Researchers may also explore combination with standard immunosuppressive regimens or ex vivo graft perfusion techniques.

Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI) Models and Clinical Trials

The GUARD trial data demonstrating significant reduction in eGFR decline at 90 days (5.6% vs. 16.2%, p=0.012) [1] positions terevalefim as a key investigational agent for CSA-AKI. This scenario is particularly relevant for institutions conducting cardiothoracic surgery research or developing renal protective strategies during cardiopulmonary bypass. The compound's favorable safety profile supports its use in high-risk surgical populations.

Comparative Pharmacology Studies of c-Met Agonists and HGF Mimetics

Terevalefim's well-characterized in vitro activity profile—comparable pro-proliferative effects to HGF in endothelial and Schwann cells but not fibroblasts [1]—makes it an ideal reference compound for benchmarking novel c-Met agonists or HGF mimetics. Its extended half-life and synthetic accessibility further enable cross-comparison studies in pharmacokinetics and formulation development.

Organ Preservation and Regenerative Medicine Research

Given its mechanism of activating the HGF/c-Met pathway to promote tissue repair and reduce apoptosis [1], terevalefim is suitable for studies in organ preservation solutions, ex vivo organ perfusion systems, and regenerative medicine applications targeting liver, kidney, or lung injury. Its small-molecule nature allows for controlled dosing in perfusion circuits, a practical advantage over recombinant HGF.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terevalefim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.